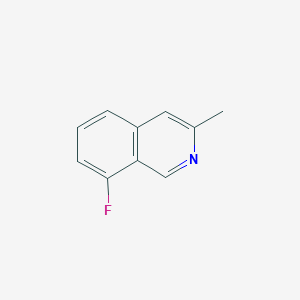

8-Fluoro-3-methylisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Fluoro-3-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals and materials science.

Métodos De Preparación

The synthesis of 8-Fluoro-3-methylisoquinoline can be achieved through various methods. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions .

Another method involves the construction of the isoquinoline ring via cyclization of a precursor bearing a pre-fluorinated benzene ring. This approach often employs cyclization reactions such as the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .

Industrial production methods for fluorinated isoquinolines typically involve large-scale synthesis using metal catalysts or catalyst-free processes in water. These methods aim to provide efficient and environmentally friendly routes to produce high-purity compounds .

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom at the 8-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions, while the methyl group at the 3-position influences steric and electronic effects.

Key Reactions

Mechanistic Insights :

-

Fluorine’s electronegativity activates the ring for NAS at the 8-position.

-

Methyl group at C3 directs electrophilic substitution to the C5 position due to steric hindrance .

Oxidation and Reduction

The heteroaromatic ring system undergoes redox transformations to generate derivatives with altered bioactivity.

Oxidation

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| m-CPBA | CHCl₃, 25°C, 12 h | 8-Fluoro-3-methylisoquinoline N-oxide | Epoxidation observed | |

| KMnO₄ | H₂O, 100°C, 6 h | 8-Fluoro-3-methyl-1,2-dihydroisoquinoline | Partial ring reduction |

Reduction

Coupling Reactions

The compound participates in cross-coupling reactions to construct complex architectures.

Notable Example :

Alkylation and Functionalization

The methyl group at C3 can be further functionalized to enhance molecular complexity.

Case Study 1: Directed ortho-Lithiation

A 2018 study demonstrated the use of this compound in directed ortho-lithiation reactions. Treatment with LDA at −78°C generated a lithiated intermediate, which reacted with electrophiles (e.g., CO₂) to yield carboxylated derivatives .

Case Study 2: Bromination at C5

Electrophilic bromination using Br₂ in acetic acid selectively produced 5-bromo-8-fluoro-3-methylisoquinoline (87% yield), a precursor for anticancer agents .

Aplicaciones Científicas De Investigación

8-Fluoro-3-methylisoquinoline has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 8-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their effectiveness against bacterial infections .

Comparación Con Compuestos Similares

8-Fluoro-3-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:

7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar biological activities.

3-Fluoroquinoline: A fluorinated quinoline with applications in medicinal chemistry.

8-Fluoroquinoline: A compound with a similar structure but different substitution pattern, leading to distinct properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .

Actividad Biológica

8-Fluoro-3-methylisoquinoline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fluorine atom at the 8-position and a methyl group at the 3-position of the isoquinoline ring system. Its molecular formula is C10H8F with a molecular weight of approximately 161.18 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can influence its interaction with biological targets .

Pharmacological Applications

Research indicates that this compound exhibits notable biological activities , particularly in the fields of cancer therapy , neurodegenerative disease treatment , and antiviral applications . The compound has been investigated for its potential as:

- Anticancer Agent : Studies suggest that it may inhibit various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involves the inhibition of specific enzymes such as DNA gyrase and topoisomerase IV, leading to cell death .

- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases .

- Antiviral Activity : Preliminary studies indicate potential efficacy against viral infections, although further research is necessary to confirm these findings .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown the ability to inhibit critical enzymes involved in DNA replication and repair, contributing to its anticancer properties.

- Receptor Binding : Its structure allows for effective binding to receptors implicated in signaling pathways associated with cancer progression and neurodegeneration .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, one study reported an IC50 value range between 2.1 µM and 9.8 µM against HepG2 and MCF-7 cells, indicating promising anticancer activity compared to standard treatments like sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 2.1 |

| This compound | MCF-7 | 2.7 |

| Sorafenib | HepG2 | 2.2 |

| Sorafenib | MCF-7 | 3.4 |

Mechanistic Insights

Further investigations into the apoptotic effects of this compound revealed significant increases in apoptotic markers such as caspase-3 and BAX levels while decreasing Bcl-2 levels, suggesting a shift towards apoptosis in treated cells .

Propiedades

Fórmula molecular |

C10H8FN |

|---|---|

Peso molecular |

161.18 g/mol |

Nombre IUPAC |

8-fluoro-3-methylisoquinoline |

InChI |

InChI=1S/C10H8FN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 |

Clave InChI |

QYVVYHIESNJOIJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=N1)C(=CC=C2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.